3-methyl-1-[4-(4-methyl-2-nitrophenoxy)butyl]piperidine oxalate
Overview
Description
3-methyl-1-[4-(4-methyl-2-nitrophenoxy)butyl]piperidine oxalate is a useful research compound. Its molecular formula is C19H28N2O7 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.18965124 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nitroxides in Magnetic Resonance Imaging (MRI)
Nitroxide radicals are known for their paramagnetic properties, making them useful as contrast agents in MRI. They participate in cellular redox reactions, which affects their contrast capability over time, allowing for the assessment of the intracellular redox status of tissues. This property has been leveraged to preferentially distinguish between normal and tumor tissues in imaging studies (Hyodo et al., 2006).
Antioxidants and Anticancer Drugs
Nitroxides, including derivatives of piperidine, have been studied for their antioxidant properties and potential as anticancer drugs. Their redox cycle allows them to act catalytically, mimicking enzymes like superoxide dismutase and scavenging reactive free radicals. This unique mechanism suggests their utility in protecting against oxidative stress induced by various conditions, including cancer, and their application in aging, cardiovascular diseases, and other pathologies (Lewandowski & Gwoździński, 2017).
Role in Polymerization
Nitroxides have been explored for their role in controlled radical polymerization processes. Their ability to mediate polymerization reactions, particularly for methacrylates, highlights their potential in creating polymers with specific characteristics. This application is significant for developing materials with tailored properties for various industrial and biomedical applications (Ansong et al., 2009).
Therapeutic Applications
Some studies focus on the therapeutic applications of nitroxides, including their use in prolonging lifespan and improving conditions induced by neurotoxins in model organisms. For instance, resveratrol's effects on lifespan extension and its protective role against toxicity in Drosophila melanogaster have been linked to its antioxidant properties, suggesting similar potential benefits of nitroxides in therapeutic contexts (Abolaji et al., 2018).
Properties
IUPAC Name |
3-methyl-1-[4-(4-methyl-2-nitrophenoxy)butyl]piperidine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c1-14-7-8-17(16(12-14)19(20)21)22-11-4-3-9-18-10-5-6-15(2)13-18;3-1(4)2(5)6/h7-8,12,15H,3-6,9-11,13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTNWHKCTWYYNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.